molecular formula C6H7ClN2O B14856261 2-(Aminomethyl)-6-chloropyridin-4-OL

2-(Aminomethyl)-6-chloropyridin-4-OL

Cat. No.: B14856261
M. Wt: 158.58 g/mol
InChI Key: CWNCPLIUWXHIBD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-chloropyridin-4-OL is a chemical compound that belongs to the class of aminomethyl pyridines. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the pyridine ring, along with a chlorine atom at the 6th position and a hydroxyl group at the 4th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chloropyridin-4-OL can be achieved through several methods. One common approach involves the reaction of 6-chloropyridin-4-OL with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 2nd position. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-chloropyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the aminomethyl group to a primary amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)-6-chloropyridin-4-one.

    Reduction: Formation of 2-(Aminomethyl)-6-chloropyridin-4-amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-6-chloropyridin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the chlorine and hydroxyl groups, resulting in different chemical properties and reactivity.

    6-Chloropyridin-4-OL: Lacks the aminomethyl group, leading to different biological activities.

    2-(Aminomethyl)-4-pyridinecarboxaldehyde: Contains an aldehyde group instead of a hydroxyl group, affecting its reactivity and applications.

Uniqueness

2-(Aminomethyl)-6-chloropyridin-4-OL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl group, chlorine atom, and hydroxyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-(aminomethyl)-6-chloro-1H-pyridin-4-one

InChI

InChI=1S/C6H7ClN2O/c7-6-2-5(10)1-4(3-8)9-6/h1-2H,3,8H2,(H,9,10)

InChI Key

CWNCPLIUWXHIBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)Cl)CN

Origin of Product

United States

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